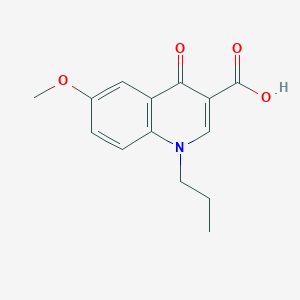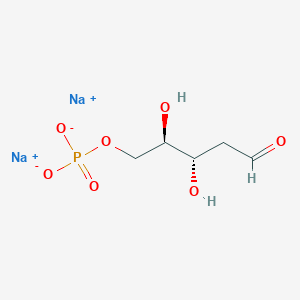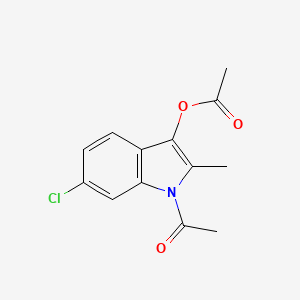
6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a methoxy group at the 6th position, a propyl group at the 1st position, and a carboxylic acid group at the 3rd position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Methoxy-4-oxo-1-propyl-1,4-dihydrochinolin-3-carbonsäure umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit einem geeigneten Chinolinderivat.
Methoxylierung: Einführung der Methoxygruppe an der 6. Position unter Verwendung von Methanol und einem geeigneten Katalysator.
Propylierung: Addition der Propylgruppe an der 1. Position durch Alkylierungsreaktionen.
Oxidation: Oxidation des Chinolinrings zur Einführung der Oxogruppe an der 4. Position.
Carboxylierung: Einführung der Carbonsäuregruppe an der 3. Position unter Verwendung von Kohlendioxid unter hohem Druck und hoher Temperatur.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Batchreaktionen mit optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren kann die Effizienz und Skalierbarkeit des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Methoxy-4-oxo-1-propyl-1,4-dihydrochinolin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung der Methoxygruppe in eine Hydroxylgruppe.
Reduktion: Reduktion der Oxogruppe zu einer Hydroxylgruppe.
Substitution: Substitution der Methoxygruppe durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 6-Hydroxy-4-oxo-1-propyl-1,4-dihydrochinolin-3-carbonsäure.
Reduktion: Bildung von 6-Methoxy-4-hydroxy-1-propyl-1,4-dihydrochinolin-3-carbonsäure.
Substitution: Bildung verschiedener substituierter Chinolinderivate.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-4-oxo-1-propyl-1,4-dihydrochinolin-3-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebswirkungen.
Medizin: Untersucht auf seine mögliche Verwendung in der Medikamentenentwicklung, insbesondere bei der Entwicklung neuartiger Therapeutika.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Methoxy-4-oxo-1-propyl-1,4-dihydrochinolin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen werden noch untersucht, aber es wird vermutet, dass sie zelluläre Prozesse wie die DNA-Replikation und die Proteinsynthese beeinträchtigen.
Wirkmechanismus
The mechanism of action of 6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Hydroxy-2-oxo-1,2-dihydrochinolin-3-carbonsäure: Bekannt für seine analgetischen Eigenschaften.
7-Chlor-1-cyclopropyl-6-fluor-1,4-dihydro-4-oxochinolin-3-carbonsäure: Wird als Zwischenprodukt bei der Synthese von Ciprofloxacin verwendet.
Moxifloxacin-verwandte Verbindung F: Ein Derivat von Moxifloxacin mit ähnlichen strukturellen Merkmalen.
Einzigartigkeit
6-Methoxy-4-oxo-1-propyl-1,4-dihydrochinolin-3-carbonsäure ist durch sein spezifisches Substitutionsschema einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C14H15NO4 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
6-methoxy-4-oxo-1-propylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-3-6-15-8-11(14(17)18)13(16)10-7-9(19-2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
IMPBCITYUOSPSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)

![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)



![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)
